molecular formula C7H17N3 B1502657 2-(Hydrazinylmethyl)-1-methylpiperidine

2-(Hydrazinylmethyl)-1-methylpiperidine

Cat. No.: B1502657
M. Wt: 143.23 g/mol
InChI Key: KCDPWMFTYSKSNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Hydrazinylmethyl)-1-methylpiperidine is a piperidine derivative featuring a hydrazine (-NH-NH₂) functional group attached via a methylene (-CH₂-) linker to the piperidine ring. This structural motif combines the rigidity of the piperidine scaffold with the nucleophilic and chelating properties of hydrazine, making it a versatile intermediate in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C7H17N3

Molecular Weight

143.23 g/mol

IUPAC Name

(1-methylpiperidin-2-yl)methylhydrazine

InChI

InChI=1S/C7H17N3/c1-10-5-3-2-4-7(10)6-9-8/h7,9H,2-6,8H2,1H3

InChI Key

KCDPWMFTYSKSNI-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1CNN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(Hydrazinylmethyl)-1-methylpiperidine with key analogs, emphasizing substituent effects on reactivity and biological activity:

Compound Name Structure Molecular Weight Biological Activity Key Differences
This compound Piperidine with hydrazinylmethyl (-CH₂-NH-NH₂) at position 2 and methyl at N1 ~157.2 g/mol Potential chelation, nucleophilic reactivity, and CNS modulation (inferred) Unique hydrazine group enables metal coordination and versatile derivatization.
1-(2-Hydrazinylpropyl)piperidine Piperidine with hydrazinylpropyl (-CH₂-CH₂-CH₂-NH-NH₂) at N1 ~171.3 g/mol Enhanced lipophilicity; potential dopamine or serotonin receptor interactions Propyl linker increases hydrophobicity, altering pharmacokinetics.
2-(1-Methylpiperidin-4-yl)acetic acid Piperidine with acetic acid (-CH₂-COOH) at position 4 and methyl at N1 ~171.2 g/mol Antimicrobial activity; backbone for CNS-targeting derivatives Carboxylic acid group enables hydrogen bonding and salt formation.
2-(2-Chloroethyl)-1-methylpiperidine Piperidine with chloroethyl (-CH₂-CH₂-Cl) at position 2 and methyl at N1 ~161.7 g/mol Alkylating agent; intermediate in antipsychotic synthesis (e.g., Thioridazine) Chloroethyl group confers alkylating reactivity, useful in drug intermediates.
4-(1,3-Dioxolan-2-yl)-1-methylpiperidine Piperidine with dioxolane ring at position 4 and methyl at N1 ~171.2 g/mol Stabilizes intermediates; explored in antiviral/anticancer drug synthesis Dioxolane enhances solubility and metabolic stability.

Key Structural Advantages of this compound

  • Hydrazine Functionality : Enables chelation of metal ions (e.g., Fe³⁺, Cu²⁺), relevant in enzyme inhibition or redox-active therapeutic agents.
  • Piperidine Scaffold : Provides conformational rigidity, improving target selectivity compared to linear amines.

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